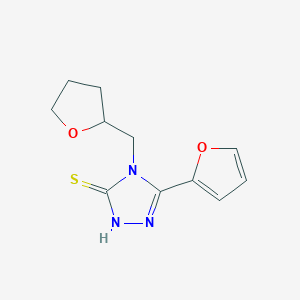
5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (TFMTT) is a novel sulfur-containing heterocyclic compound that has recently been synthesized and studied for its potential applications in the field of medicinal chemistry. TFMTT is a member of the 1,2,4-triazole family of compounds and is characterized by a sulfur-containing heterocycle ring with two fused five-membered rings. TFMTT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Structural and Conformational Features
The structural and conformational characteristics of compounds related to 5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have been a subject of interest due to their potential biological activities. Studies utilizing X-ray diffraction and molecular modeling have provided insights into the geometry and stability of such molecules. For instance, the geometry and conformation of related thione forms have been accurately reproduced by Density Functional Theory (DFT) methods, highlighting the relevance of these structural features to the compound's biological functions (Karayel & Oezbey, 2008).
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of antimicrobial properties of ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety have demonstrated moderate to good activity against various strains of bacteria and fungi. This includes compounds synthesized from heteroaryl prop-2-yn-1-yl carboxylate and aromatic azides, which were tested against pathogens such as Escherichia coli and Staphylococcus aureus, reflecting their potential for developing new antimicrobial agents (Kaushik et al., 2017).
Antifungal Activity
Novel compounds including this compound analogs have been synthesized and tested for their antifungal efficacy. These studies have indicated varying degrees of activity against fungi such as Microsporum gypseum and Candida albicans, suggesting their potential application in the development of antifungal therapies (Terzioğlu Klip et al., 2010).
Synthesis Techniques and Derivatives
Research has also focused on the synthesis techniques and the production of derivatives of this compound. These efforts aim to explore the chemical versatility and expand the applications of this compound in various fields of chemistry and pharmacology. Methods such as regiospecific metallation and reactions with electrophiles have been employed to produce disubstituted and trisubstituted furans, demonstrating the compound's role as a precursor in synthetic chemistry (Lenoir et al., 1994).
Propiedades
IUPAC Name |
3-(furan-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c17-11-13-12-10(9-4-2-6-16-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAHELSLKTAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)
![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)

![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)
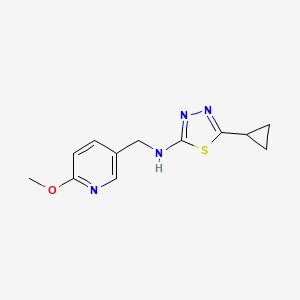
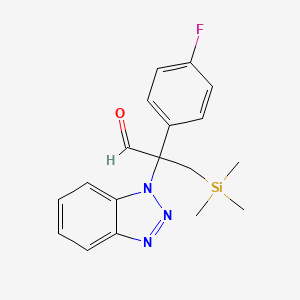
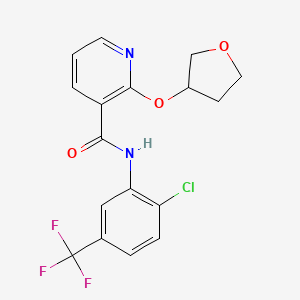
![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)

![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)

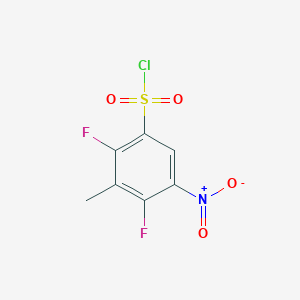
![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)
